![molecular formula C15H8BrI3N2O3S B13807645 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13807645.png)
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes halogenation reactions to introduce bromine and iodine atoms into the aromatic ring. The key steps may involve:
Halogenation: Introduction of bromine and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Amidation: Formation of the amide bond by reacting the halogenated benzoyl compound with a suitable amine.
Thioylation: Introduction of the thioyl group to form the carbamothioylamino moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur or halogen atoms.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-iodobenzoic acid: Shares similar halogenation patterns but lacks the carbamothioylamino group.
2-(2,4-Dihydroxy-3,5-diiodobenzoyl)benzoic acid: Similar in structure but contains hydroxyl groups instead of the carbamothioylamino moiety.
Uniqueness
2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid is unique due to the combination of multiple halogen atoms and the carbamothioylamino group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H8BrI3N2O3S |
|---|---|
Poids moléculaire |
756.9 g/mol |
Nom IUPAC |
2-[(2-bromo-3,5-diiodobenzoyl)carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C15H8BrI3N2O3S/c16-12-9(4-7(18)5-10(12)19)13(22)21-15(25)20-11-2-1-6(17)3-8(11)14(23)24/h1-5H,(H,23,24)(H2,20,21,22,25) |
Clé InChI |
DRPSPEVSDBTDEJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC(=C2)I)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


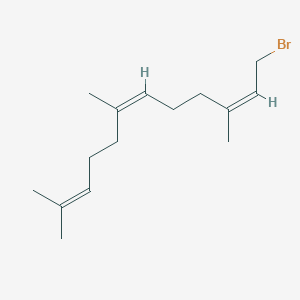
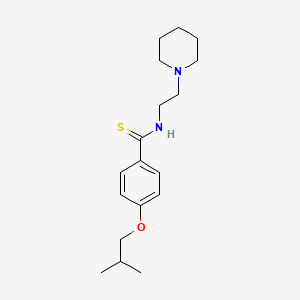
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
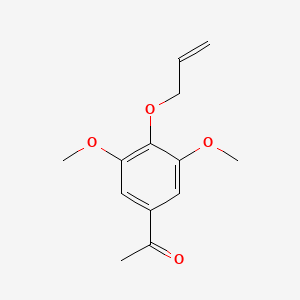
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
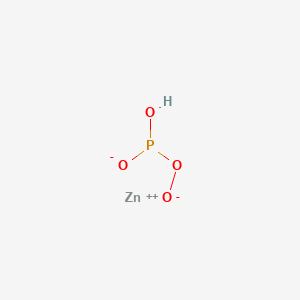
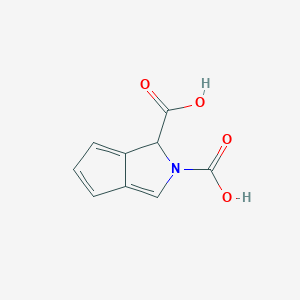

![5-Chloro-2-[[[(2,5-diiodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13807618.png)
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
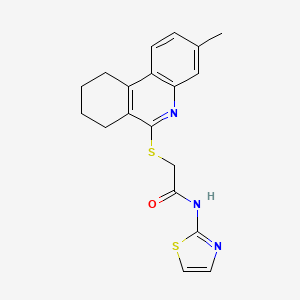
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
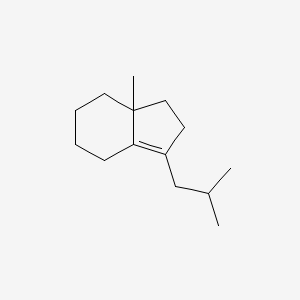
![(2S)-2-acetamido-N-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-methylbutanediamide](/img/structure/B13807647.png)
